molecular formula C12H8N2OS2 B1530841 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- CAS No. 911714-38-0

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

Cat. No.: B1530841
CAS No.: 911714-38-0
M. Wt: 260.3 g/mol
InChI Key: KGALBIOUCFTNAP-VOTSOKGWSA-N
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Description

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiazolidinone ring fused with an indole moiety, which imparts unique chemical and biological properties. The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- typically involves the condensation of indole-5-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The indole and thiazolidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives of the indole and thiazolidinone rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 5-(2-thioxo-1,3-thiazolidin-4-ylidene)-
  • 4-Thiazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-
  • 4-Thiazolidinone, 5-(2-furylmethylene)-2-thioxo-

Uniqueness

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the thiazolidinone and indole rings provides a versatile scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects.

Properties

IUPAC Name

4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)6-7-1-2-9-8(5-7)3-4-13-9/h1-6,15H,(H,14,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGALBIOUCFTNAP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC2=CC1=CC3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC2=NC=CC2=C/C1=C/C3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
Reactant of Route 2
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
Reactant of Route 3
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
Reactant of Route 4
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
Reactant of Route 5
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
Reactant of Route 6
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

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